3-Bromophenyl cyclopentyl ketone
Description
Contextualization within Organic Chemistry and Synthesis
In the field of organic chemistry, the construction of complex molecules often relies on the use of smaller, well-defined building blocks that can be reliably connected. 3-Bromophenyl cyclopentyl ketone serves as such a building block. The ketone functional group is a cornerstone of organic synthesis, participating in a wide array of reactions to form new carbon-carbon bonds and other functional groups. pearson.com The presence of a bromine atom on the phenyl ring is particularly significant, as it allows for a range of cross-coupling reactions, which are powerful tools for creating complex molecular architectures. nbinno.com
The synthesis of aryl ketones, a class of compounds to which this compound belongs, is a fundamental area of study in organic chemistry. nih.gov These compounds are not only valuable as intermediates but are also found as core structural motifs in many biologically active molecules and materials. nih.gov
Significance in Contemporary Chemical Science
The importance of this compound in modern chemical science lies in its utility as a precursor to more complex and often biologically active molecules. For instance, the structurally related compound, (3-chlorophenyl)cyclopentylmethanone, is a key starting material in the exploration of new anesthetic and analgesic compounds. The halogenated phenyl ring and the ketone functionality are crucial for building molecular frameworks with potential therapeutic applications.
Furthermore, aryl ketones are recognized as valuable structural motifs in pharmaceuticals and natural products. nih.gov The ability to modify the structure of this compound through reactions at the ketone group and the bromine-substituted ring makes it a valuable tool for medicinal chemists in the process of drug discovery and development. The bromo-substituent, in particular, has been shown to be important in the biological activity of some classes of compounds. nih.gov
Scope and Objectives of Research on this compound
Research involving this compound and similar molecules is primarily focused on its application as an intermediate in the synthesis of novel organic compounds. The objectives of this research are often to:
Develop new and efficient synthetic routes to the compound itself and its derivatives.
Explore its reactivity in various chemical transformations to create diverse molecular structures.
Utilize it as a starting material for the synthesis of complex target molecules, including potential pharmaceuticals and other functional materials.
For example, the synthesis of cyclopentyl phenyl ketone, a related structure, is an important step in the production of certain pharmaceuticals, and research is ongoing to develop more efficient and industrially scalable synthetic processes. google.com The study of reactions involving aryl ketones, such as homologation (the addition of carbon atoms to a chain), is an active area of research aimed at expanding the toolkit of synthetic organic chemists. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
(3-bromophenyl)-cyclopentylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-11-7-3-6-10(8-11)12(14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGBIJBPTCLCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642562 | |
| Record name | (3-Bromophenyl)(cyclopentyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-44-1 | |
| Record name | (3-Bromophenyl)(cyclopentyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies for 3 Bromophenyl Cyclopentyl Ketone
Classical and Established Synthetic Routes
The synthesis of 3-Bromophenyl cyclopentyl ketone is predominantly achieved through two main classical routes: Grignard reactions and Friedel-Crafts acylation. These methods are foundational in organic chemistry for the formation of carbon-carbon bonds and the introduction of keto functionalities onto aromatic rings.
Grignard reagents, or organomagnesium halides, are powerful nucleophiles capable of attacking a variety of electrophilic carbon centers, including those in acyl chlorides and nitriles, to form new carbon-carbon bonds. masterorganicchemistry.comyoutube.com This reactivity is central to several synthetic strategies for this compound.
One primary Grignard-based synthesis involves the reaction of an acyl chloride with a Grignard reagent. In this specific case, 3-bromophenylmagnesium halide (chloride or bromide) is prepared by reacting 3-bromo-halobenzene with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). doubtnut.comsigmaaldrich.com This Grignard reagent then serves as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanecarbonyl chloride. The initial reaction forms a tetrahedral intermediate which subsequently collapses to yield this compound.
The general mechanism for Grignard addition to an acyl chloride proceeds via nucleophilic acyl substitution. masterorganicchemistry.com
Reaction Scheme:
Formation of Grignard Reagent: 3-Br-C₆H₄-Br + Mg → 3-Br-C₆H₄-MgBr
Nucleophilic Addition: 3-Br-C₆H₄-MgBr + C₅H₉COCl → 3-Br-C₆H₄-CO-C₅H₉ + MgBrCl
An alternative Grignard approach involves the addition of a Grignard reagent to a nitrile. masterorganicchemistry.com In this synthesis, cyclopentyl magnesium bromide is first prepared from bromocyclopentane (B41573) and magnesium metal. doubtnut.comgoogle.comsigmaaldrich.com This reagent then adds to the electrophilic carbon of the nitrile group in 3-bromobenzonitrile. nih.gov The reaction initially forms an imine salt intermediate. masterorganicchemistry.comresearchgate.net Subsequent acidic hydrolysis of this intermediate converts the imine into the desired ketone, this compound. masterorganicchemistry.com This method is advantageous as the intermediate imine is stable until the addition of water, preventing the common side reaction of Grignard reagents adding to the ketone product. researchgate.net
A similar synthesis, used to produce (2-chlorophenyl)cyclopentyl ketone, involves the reaction of 2-chlorobenzonitrile (B47944) with cyclopentylmagnesium bromide, often catalyzed by copper(I) bromide. researchgate.net The use of a catalyst can sometimes lead to a more complex reaction mixture. masterorganicchemistry.com
Reaction Data:
| Reactant 1 | Reactant 2 | Catalyst | Product | Key Feature |
|---|---|---|---|---|
| 3-Bromobenzonitrile | Cyclopentyl Magnesium Bromide | None typically required | This compound | Formation of a stable imine intermediate prior to hydrolysis. masterorganicchemistry.comresearchgate.net |
| 2-Chlorobenzonitrile | Cyclopentyl Magnesium Bromide | Copper (I) Bromide | (2-Chlorophenyl)cyclopentyl ketone | Demonstrates the applicability of the method to similar substituted benzonitriles. researchgate.net |
The efficiency of Grignard reactions can be sensitive to various conditions. Research has shown that the choice of solvent, temperature, and the use of additives can significantly impact the yield and purity of the product.
Solvents: While diethyl ether and tetrahydrofuran (THF) are traditional solvents for Grignard reactions, studies have explored alternatives like cyclopentyl methyl ether (CPME). researchgate.netsciencemadness.org CPME has been shown to be a stable and effective solvent for the formation and reaction of Grignard reagents. researchgate.net
Additives: The addition of certain salts can improve the reactivity and yield of Grignard reactions. For instance, the use of soluble lanthanide salts like cerium(III) chloride (CeCl₃) or lanthanum(III) chloride-lithium chloride complex (LaCl₃·2LiCl) can lead to improved yields in the addition of organomagnesium reagents to carbonyl compounds. d-nb.infoorganic-chemistry.org
Activation: The surface of the magnesium metal can be activated to facilitate the formation of the Grignard reagent. Methods include the use of iodine crystals or diisobutylaluminum hydride. researchgate.netresearchgate.net
Table of Optimization Parameters:
| Parameter | Condition/Reagent | Effect | Source |
|---|---|---|---|
| Solvent | Cyclopentyl methyl ether (CPME) | Efficient and recyclable solvent for Grignard reactions. | researchgate.net |
| Additive | Cerium(III) chloride (CeCl₃) | Can improve yields in reactions with carbonyls. | d-nb.info |
| Additive | LaCl₃·2LiCl | Improves addition of organomagnesium reagents. | d-nb.infoorganic-chemistry.org |
Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, involving the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). khanacademy.orgyoutube.comlibretexts.org
This approach represents a variation of the standard Friedel-Crafts acylation. Instead of acylating an aromatic ring like benzene (B151609), this method would involve the acylation of an alkene, cyclopentene (B43876), with 3-bromobenzoyl chloride. The reaction requires a Lewis acid catalyst, typically aluminum chloride, to activate the acyl chloride, forming a highly electrophilic acylium ion. khanacademy.orglibretexts.org The cyclopentene double bond then acts as the nucleophile, attacking the acylium ion. This would lead to the formation of a β,γ-unsaturated ketone or a rearranged product, depending on the reaction conditions and the stability of the intermediate carbocation. This strategy is less common for synthesizing this specific ketone compared to Grignard approaches and can be complicated by potential side reactions and rearrangements. However, related acylations of alkenes are known to produce cyclic ketones. researchgate.net
Condensation Reactions
Condensation reactions represent a classical approach to forming carbon-carbon bonds and constructing ketone frameworks.
One potential, though less common, synthetic route involves the condensation of 3-bromophenylacetic acid with cyclopentanone (B42830). This type of reaction typically requires high temperatures and either acidic or basic catalysis to promote the formation of an intermediate that can subsequently be decarboxylated and rearranged to form the desired ketone. The reaction proceeds through the formation of an enolate from cyclopentanone under basic conditions, or the activation of the carboxylic acid under acidic conditions, followed by nucleophilic attack and subsequent dehydration and decarboxylation steps. The efficiency of this specific transformation can be limited by side reactions and the stability of the intermediates involved.
Novel and Emerging Synthetic Pathways
Recent advancements in organic synthesis have opened new avenues for the preparation of this compound, offering improvements in efficiency, selectivity, and substrate scope.
Enamine-mediated acylation provides a powerful method for the synthesis of ketones. This process typically involves the reaction of an enamine, formed from cyclopentanone and a secondary amine (such as pyrrolidine (B122466) or morpholine), with an acylating agent. In the context of synthesizing this compound, the acylating agent would be a derivative of 3-bromobenzoic acid, such as 3-bromobenzoyl chloride. The enamine acts as a nucleophile, attacking the electrophilic acyl chloride. The resulting iminium salt intermediate is then hydrolyzed to yield the final ketone product. This method is valued for its mild reaction conditions and high yields.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon bonds. nobelprize.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for synthesizing aryl ketones. nih.govtcichemicals.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. libretexts.org For the synthesis of this compound, two primary strategies exist:
Coupling of a 3-bromophenylboronic acid with cyclopentanecarbonyl chloride.
Coupling of a cyclopentylboronic acid with 3-bromobenzoyl chloride.
The reaction proceeds via a catalytic cycle that includes oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and finally, reductive elimination to form the ketone and regenerate the Pd(0) catalyst. libretexts.org The presence of a base is crucial for the transmetalation step. libretexts.org Various palladium sources and ligands can be employed to optimize the reaction. nih.govlibretexts.org For instance, the coupling of acyl chlorides with boronic acids can be achieved using catalysts like Pd(PPh₃)₄ or PdCl₂ under anhydrous conditions. nih.gov
Table 1: Examples of Suzuki-Miyaura Acylative Coupling Conditions
| Electrophile | Nucleophile | Catalyst | Base | Solvent | Yield (%) |
| Acyl Chlorides | Arylboronic Acids | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene (B28343) (dry) | 60-90 |
| Acyl Chlorides | Arylboronic Acids | PdCl₂ | Na₂CO₃ (dry) | Solvent-free | High |
| Aryl Halides | Acylboron Compounds | Pd(dba)₂/CuTC | - | Diethyl ether | High |
| This table presents generalized conditions from various studies and may not represent the specific synthesis of this compound. |
Heck Reaction
The Heck reaction, another cornerstone of palladium catalysis, typically involves the reaction of an unsaturated halide with an alkene. wikipedia.org While not a direct route to the saturated this compound, it provides an efficient pathway to a key intermediate, 3-(3-bromophenyl)cyclopent-2-en-1-one. This reaction couples an aryl bromide, such as 1,3-dibromobenzene (B47543) or 3-bromoiodobenzene, with cyclopent-2-en-1-one. researchgate.net The choice of base is critical to prevent the formation of the saturated ketone as a side product. researchgate.net Subsequent catalytic hydrogenation of the resulting α,β-unsaturated ketone would yield the target this compound.
Key parameters for a selective Heck reaction include the use of a palladium(II) acetate (B1210297) catalyst with a suitable base like potassium fluoride (B91410) (KF) in a polar aprotic solvent such as N,N-dimethylformamide (DMF). researchgate.net This method tolerates a wide variety of functional groups on the aryl bromide. researchgate.net
Table 2: Conditions for Selective Heck Reaction of Aryl Bromides with Cyclopent-2-en-1-one
| Aryl Bromide | Catalyst | Base | Solvent | Product | Yield (%) |
| 3-Bromoiodobenzene | Pd(OAc)₂ | KF | DMF | 3-(3-Bromophenyl)cyclopent-2-en-1-one | ~70-85 |
| 1,3-Dibromobenzene | Pd(OAc)₂ | KF | DMF | 3-(3-Bromophenyl)cyclopent-2-en-1-one | Moderate |
| Data is generalized from studies on similar aryl bromides. researchgate.net |
Modern synthetic chemistry places increasing emphasis on developing environmentally benign processes. This involves minimizing waste, avoiding hazardous solvents, and utilizing recyclable catalysts. youtube.com
Efforts to create greener synthetic routes have led to the development of solvent-free reaction conditions and the use of catalysts that can be easily recovered and reused.
Solvent-Free Conditions: Mechanochemistry, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent, is a key green technique. researchgate.net The Suzuki-Miyaura coupling of arylboronic acids with acyl chlorides has been successfully performed under solvent-free conditions at room temperature, using a palladium catalyst and a base like sodium carbonate, offering high yields and simplifying product purification. nih.gov This approach reduces volatile organic compound (VOC) emissions and can lead to higher reaction efficiency.
Recyclable Catalysts: To improve the sustainability of palladium-catalyzed reactions, heterogeneous catalysts have been developed. These catalysts, where the palladium is supported on materials like polymers, silica (B1680970), or magnetic nanoparticles, can be easily separated from the reaction mixture by filtration and reused multiple times. organic-chemistry.org For instance, phosphine-free palladium complexes immobilized on silica or used in ionic liquids have been shown to be effective and recoverable catalysts for Heck reactions. organic-chemistry.org This not only reduces the cost associated with the precious metal catalyst but also minimizes palladium contamination in the final product. The use of water as a reaction solvent, often with the aid of surfactants to create micelles, is another major area of green chemistry research, aiming to replace traditional organic solvents. youtube.com
Green Chemistry and Sustainable Synthesis Approaches
Use of Environmentally Benign Solvents (e.g., Cyclopentyl Methyl Ether)
The use of environmentally benign solvents is a critical aspect of green chemistry, aiming to reduce the environmental impact of chemical processes. Cyclopentyl methyl ether (CPME) has emerged as a promising alternative to traditional ethereal solvents like tetrahydrofuran (THF) and diethyl ether (Et2O) for various organic reactions, including Grignard reactions which can be employed in the synthesis of ketones. d-nb.inforesearchgate.net
CPME offers several advantages:
High Boiling Point: Its high boiling point (106 °C) allows for reactions to be conducted at higher temperatures, potentially increasing reaction rates. researchgate.net
Low Peroxide Formation: CPME is less prone to forming explosive peroxides compared to THF and Et2O, enhancing safety. researchgate.net
Stability: It exhibits greater stability under both acidic and basic conditions. researchgate.net
Azeotropic Water Removal: CPME forms an azeotrope with water, facilitating its removal from reaction mixtures. researchgate.netresearchgate.net
Reduced Environmental Impact: It is considered a greener solvent due to its lower toxicity and the potential for efficient recycling. researchgate.netrsc.org
A systematic study on Grignard reactions in CPME demonstrated its effectiveness as a reaction solvent. d-nb.info While direct synthesis of this compound using CPME is not explicitly detailed in the provided results, the successful application of CPME in Grignard reactions with similar substrates, such as the reaction of 1-bromo-3-methoxybenzene, suggests its potential applicability. d-nb.info The use of CPME has been shown to be successful for various polymerization reactions as an alternative to more toxic solvents like THF, DMSO, and DMF. rsc.org Research has also shown that CPME can be effectively used in acetalization reactions, further highlighting its versatility as a green solvent. researchgate.net
The following table summarizes the properties of CPME in comparison to other common ethereal solvents.
| Solvent | Boiling Point (°C) | Peroxide Formation | Water Solubility | Key Advantages |
| Cyclopentyl Methyl Ether (CPME) | 106 | Low | Low | High boiling point, stable, forms azeotrope with water. researchgate.net |
| Tetrahydrofuran (THF) | 66 | High | High | Good solvent for many organic compounds. |
| Diethyl Ether (Et2O) | 34.6 | High | Low | Volatile, easy to remove. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | Lower than THF | Lower than THF | Higher boiling point than THF, derived from renewable resources. researchgate.net |
Yield and Purity Optimization in Synthetic Procedures
Optimizing the yield and purity of this compound is paramount for its practical application. This involves careful control of reaction conditions and effective purification techniques.
The conditions under which a synthesis is performed have a profound impact on the outcome. For Grignard-based syntheses of ketones, several factors are critical:
Temperature: Low temperatures, often between -10 to 0 °C, are typically employed during the addition of the Grignard reagent to the nitrile or acyl chloride. google.com This helps to control the exothermic reaction and minimize the formation of side products. Subsequent steps, such as the hydrolysis of the intermediate imine, may be carried out at room temperature or with gentle heating. masterorganicchemistry.com A patent for a similar compound, o-chlorophenyl cyclopentyl ketone, describes heating the reaction mixture to reflux after the initial addition to drive the reaction to completion. google.com
Solvent: The choice of solvent is crucial for solvating the Grignard reagent and influencing its reactivity. While diethyl ether and THF are traditional choices, the use of aromatic hydrocarbons like benzene or toluene has been shown to increase the yield of ketones from Grignard reactions with nitriles. masterorganicchemistry.comgoogle.com The use of cyclopentyl methyl ether (CPME) is also a viable green alternative. d-nb.inforesearchgate.net
Catalyst: In some synthetic routes, catalysts can play a significant role. For instance, in the synthesis of related ketones, copper(I) salts have been used to activate the addition of Grignard reagents to nitriles. masterorganicchemistry.comresearchgate.net For Friedel-Crafts acylation routes, a Lewis acid catalyst like aluminum trichloride (B1173362) is essential. google.com
A study on the synthesis of cyclopentyl phenyl ketone, a closely related compound, highlights the importance of maintaining the reaction temperature between 48-50 °C after the addition of benzonitrile (B105546) to ensure a high yield and purity of over 99%. google.com
The table below illustrates the impact of different reaction conditions on the synthesis of aryl cyclopentyl ketones based on literature for analogous compounds.
| Parameter | Condition | Effect on Yield and Purity | Reference |
| Temperature | Low temperature (-10 to 0 °C) for Grignard addition | Minimizes side reactions, improves purity. | |
| Reflux after addition | Drives reaction to completion, can increase yield. google.com | google.com | |
| Solvent | Aromatic hydrocarbon (e.g., Toluene) | Can increase ketone yield in Grignard-nitrile reactions. masterorganicchemistry.comgoogle.com | masterorganicchemistry.comgoogle.com |
| Cyclopentyl Methyl Ether (CPME) | Environmentally friendly, can lead to clean reactions. researchgate.net | researchgate.net | |
| Catalyst | Copper(I) salts | Can activate Grignard addition to nitriles. masterorganicchemistry.com | masterorganicchemistry.com |
After the synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and catalyst residues.
Distillation: Vacuum distillation is a common and effective method for purifying liquid ketones like this compound. This technique separates compounds based on their boiling points and is particularly useful for removing lower-boiling solvents and impurities. For the analogous o-chlorophenyl cyclopentyl ketone, vacuum distillation of the crude product yielded a product with 99.6% purity. google.com
Chromatography: Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption to a stationary phase. For the purification of (2-chlorophenyl)(1-hydroxycyclopentyl)methanone, a related compound, chromatography on silica gel was used to obtain the pure product. google.com
Washing/Extraction: Before final purification, the reaction mixture is typically worked up by washing with aqueous solutions to remove acidic or basic impurities. For example, washing with a dilute acid like hydrochloric acid is used to quench the reaction and hydrolyze the intermediate imine complex. google.com Subsequent washes with sodium bicarbonate or sodium hydroxide (B78521) solution can remove acidic impurities, and a brine wash helps to remove water from the organic layer. google.com
The efficacy of these techniques is evident in the high purities reported in various synthetic procedures for related ketones, often exceeding 98-99%. google.comgoogle.comgoogle.com
Mechanistic Investigations of Synthetic Transformations
Understanding the mechanism of a chemical reaction is fundamental to optimizing it and predicting its outcome with different substrates.
The most common route to ketones like this compound involves the Grignard reaction. The mechanism for the reaction of a Grignard reagent with a nitrile proceeds as follows:
Nucleophilic Addition: The Grignard reagent, acting as a nucleophile, attacks the electrophilic carbon atom of the nitrile group. masterorganicchemistry.com This breaks the carbon-nitrogen triple bond, forming a new carbon-carbon bond and a magnesium salt of an imine (an imine-magnesium halide complex). masterorganicchemistry.com
Hydrolysis: The intermediate imine is then hydrolyzed, typically by the addition of aqueous acid (e.g., H3O+). masterorganicchemistry.com The imine is first protonated on the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. masterorganicchemistry.com
Formation of a Hemiaminal: Water adds to the iminium ion to form a hemiaminal (also known as a carbinolamine). masterorganicchemistry.com
Elimination of Ammonia (B1221849): The hemiaminal is unstable and eliminates a molecule of ammonia (or a primary amine if the nitrile was substituted) after proton transfer, forming the final ketone product. masterorganicchemistry.com
Kinetic studies have shown that the reaction between a Grignard reagent and a nitrile is typically second-order, being first-order in both the Grignard reagent and the nitrile. masterorganicchemistry.com
The intermediates and transition states in a reaction dictate its rate and the stereochemistry of the products.
Intermediates: In the Grignard synthesis of ketones from nitriles, the primary intermediate is the imine-magnesium halide complex. masterorganicchemistry.com This intermediate is stable until an aqueous workup is performed. masterorganicchemistry.com In the case of the reaction with an acyl chloride, the initial tetrahedral intermediate formed after the nucleophilic attack of the Grignard reagent can be unstable and may lead to the formation of a tertiary alcohol as a byproduct if a second equivalent of the Grignard reagent reacts. Controlling the reaction temperature at low levels helps to stabilize this intermediate and favor the formation of the ketone.
Transition States: The transition state of the nucleophilic addition of the Grignard reagent to the nitrile involves the partial formation of the new carbon-carbon bond and the partial breaking of the carbon-nitrogen pi bond. The structure and energy of this transition state are influenced by the solvent and the nature of the Grignard reagent (i.e., whether it exists as R-MgX or R2Mg). masterorganicchemistry.com The presence of magnesium bromide (MgBr2) can affect the rate of the reaction, suggesting that the transition state involves the coordination of the magnesium species to the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. masterorganicchemistry.com
Iii. Chemical Reactivity and Transformations of 3 Bromophenyl Cyclopentyl Ketone
Reactions at the Carbonyl Group
The carbonyl group (C=O) in 3-Bromophenyl cyclopentyl ketone is a key site for nucleophilic attack and reduction reactions. The carbon atom of the carbonyl is electrophilic due to the polarization of the C=O bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org
The reduction of the carbonyl group in ketones like this compound to a secondary alcohol is a fundamental transformation in organic synthesis.
The reduction of the prochiral ketone this compound can lead to the formation of a chiral secondary alcohol, (3-bromophenyl)(cyclopentyl)methanol. Achieving high stereoselectivity in this transformation is often a synthetic goal. Various methods for the enantioselective reduction of ketones have been developed. These methods often employ chiral catalysts or reagents to control the stereochemical outcome of the reaction. For instance, catalytic asymmetric reduction using chiral oxazaborolidine catalysts (CBS catalysts) with borane (B79455) reagents is a well-established method for producing secondary alcohols with high enantiomeric excess. nih.gov Another common approach is asymmetric transfer hydrogenation, which utilizes chiral transition metal complexes, such as those based on ruthenium, with hydrogen donors like isopropanol (B130326) or formic acid. mdma.ch
The stereochemical outcome of these reactions is dependent on the specific catalyst and reaction conditions employed. The table below illustrates a hypothetical stereoselective reduction of this compound.
| Reaction | Reagents and Conditions | Product | Stereoselectivity (hypothetical) |
| Asymmetric Reduction | Chiral Ruthenium Catalyst, Isopropanol, Base | (R)-(3-bromophenyl)(cyclopentyl)methanol | >95% ee |
| Asymmetric Reduction | (S)-CBS Catalyst, BH₃·SMe₂ | (S)-(3-bromophenyl)(cyclopentyl)methanol | >95% ee |
Table 1: Examples of Stereoselective Reduction of this compound.
Kinetic studies of ketone reduction processes provide valuable insights into reaction mechanisms and the factors influencing reaction rates. The rate of reduction can be affected by several factors, including the structure of the ketone, the nature of the reducing agent, the solvent, and the temperature. copernicus.org For a compound like this compound, the steric hindrance from the cyclopentyl group and the electronic effects of the 3-bromophenyl group would influence the kinetics of the reduction. Generally, the reaction rate of ketones with atmospheric oxidants is influenced by the type of carbonyl group, with aldehydes typically reacting faster than ketones. copernicus.org
The electrophilic carbon of the carbonyl group in this compound is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, results in the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.org The addition of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), is a common method for forming new carbon-carbon bonds. For example, the reaction of this compound with methylmagnesium bromide would yield 1-((3-bromophenyl)(cyclopentyl))(methyl)methanol after an acidic workup. youtube.com
The table below summarizes some potential nucleophilic addition reactions.
| Nucleophile | Reagents and Conditions | Product |
| Grignard Reagent (e.g., MeMgBr) | 1. MeMgBr, THF; 2. H₃O⁺ | 1-((3-bromophenyl)(cyclopentyl))(methyl)methanol |
| Organolithium Reagent (e.g., n-BuLi) | 1. n-BuLi, Hexane (B92381)/THF; 2. H₃O⁺ | 1-((3-bromophenyl)(cyclopentyl))(butyl)methanol |
| Cyanide (e.g., NaCN) | NaCN, H₂SO₄ | 2-(3-bromophenyl)-2-cyclopentyl-2-hydroxyacetonitrile |
Table 2: Examples of Nucleophilic Addition Reactions of this compound.
While ketones are generally resistant to oxidation compared to aldehydes, they can be oxidized under specific conditions. One potential oxidation reaction for this compound is the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alpha-carbons, leading to the formation of an ester. The regioselectivity of this reaction is dependent on the migratory aptitude of the groups attached to the carbonyl. In the case of this compound, the cyclopentyl group generally has a higher migratory aptitude than the phenyl group, which would lead to the formation of cyclopentyl 3-bromobenzoate.
Another potential site of oxidation is the benzylic position, though this typically requires specific reagents and conditions.
| Reaction Type | Reagents and Conditions | Major Product |
| Baeyer-Villiger Oxidation | m-CPBA, CH₂Cl₂ | Cyclopentyl 3-bromobenzoate |
Table 3: Example of an Oxidation Reaction of this compound.
Reduction Reactions
Reactions Involving the Bromine Moiety
The bromine atom on the phenyl ring of this compound provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions are invaluable for the synthesis of complex organic molecules.
Prominent examples include the Suzuki-Miyaura coupling, which couples the aryl bromide with a boronic acid or ester, and the Buchwald-Hartwig amination, which forms a new carbon-nitrogen bond. wikipedia.orgmdpi.com These reactions would typically proceed without affecting the ketone functionality, allowing for the selective modification of the aromatic ring. For instance, a Suzuki-Miyaura coupling of this compound with phenylboronic acid would yield 3-(cyclopentanecarbonyl)-[1,1'-biphenyl]. Similarly, a Buchwald-Hartwig amination with a primary or secondary amine would introduce an amino group at the 3-position of the phenyl ring. organic-chemistry.org
The table below illustrates some of these cross-coupling reactions.
| Reaction Type | Coupling Partner | Catalyst/Ligand/Base | Product |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3-(cyclopentanecarbonyl)-[1,1'-biphenyl] |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | 4-(3-(cyclopentanecarbonyl)phenyl)morpholine |
| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | (3-(phenylethynyl)phenyl)(cyclopentyl)methanone |
Table 4: Examples of Cross-Coupling Reactions Involving the Bromine Moiety of this compound.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA) is a fundamental reaction class in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.comnih.gov In the case of this compound, the bromine atom serves as the leaving group. For a successful SNA reaction, the aromatic ring typically requires activation by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org
It is important to note that the reactivity of halogens in SNA reactions follows the trend F > Cl > Br > I, which is counterintuitive to the typical leaving group ability observed in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. youtube.com
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound, with its aryl bromide moiety, is an excellent substrate for several of these transformations.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org The reaction involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst and a suitable base. wikipedia.org The development of this reaction by Stephen L. Buchwald and John F. Hartwig has provided a versatile and efficient alternative to harsher, traditional methods for C-N bond formation. wikipedia.org The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wikipedia.org
A variety of palladium catalysts and phosphine (B1218219) ligands have been developed to optimize the Buchwald-Hartwig amination for a wide range of substrates. nih.gov The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. youtube.com
Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is highly valued for its mild reaction conditions, often proceeding at room temperature in the presence of a base, such as an amine, which can also serve as the solvent. wikipedia.org The mechanism involves two interconnected catalytic cycles. In the palladium cycle, the aryl halide undergoes oxidative addition to the Pd(0) catalyst. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. wikipedia.org Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final coupled product. organic-chemistry.org
The choice of palladium catalyst, copper source, and base can be optimized to achieve high yields and accommodate a broad range of functional groups. organic-chemistry.org
Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions
| Reaction | Catalyst System | Reactant | Product |
|---|---|---|---|
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., XPhos), Base (e.g., NaOtBu) | Amine | Aryl amine |
| Sonogashira Coupling | Palladium catalyst (e.g., Pd(PPh3)4), Copper(I) salt (e.g., CuI), Base (e.g., Et3N) | Terminal alkyne | Aryl alkyne |
Formation of Organometallic Reagents
The bromine atom of this compound can be utilized to form organometallic reagents, which are potent nucleophiles in organic synthesis. libretexts.org
Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), would lead to the formation of the corresponding Grignard reagent, (3-(cyclopentanecarbonyl)phenyl)magnesium bromide. libretexts.orglibretexts.org The ether solvent is essential as it coordinates to the magnesium center, stabilizing the organometallic species. libretexts.orglibretexts.org
Organolithium Reagents: Similarly, treatment of this compound with two equivalents of lithium metal would yield the organolithium reagent, (3-(cyclopentanecarbonyl)phenyl)lithium. youtube.comyoutube.com These reactions are typically carried out in non-polar solvents like pentane (B18724) or hexane. libretexts.org
These newly formed organometallic reagents possess a nucleophilic carbon atom and can participate in a wide array of subsequent reactions, such as additions to carbonyl compounds and other electrophiles. chadsprep.com
Table 2: Formation of Organometallic Reagents
| Reagent Type | Metal | Solvent | Product |
|---|---|---|---|
| Grignard Reagent | Magnesium (Mg) | Diethyl ether or THF | (3-(cyclopentanecarbonyl)phenyl)magnesium bromide |
| Organolithium Reagent | Lithium (Li) | Pentane or Hexane | (3-(cyclopentanecarbonyl)phenyl)lithium |
Reactions of the Cyclopentyl Ring
The cyclopentyl moiety of this compound can also undergo various transformations.
Functionalization of the Cyclopentyl Moiety
While direct functionalization of the cyclopentyl ring can be challenging, strategies exist for its modification. One approach involves a two-step sequence of a Norrish-Yang cyclization followed by a palladium-catalyzed C-C bond cleavage and functionalization. nih.govresearchgate.net This method allows for the stereospecific introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups at the γ-position of the cyclopentyl ketone. nih.govresearchgate.net This strategy has been applied to related cyclobutyl ketone systems to generate cis-1,3-difunctionalized products. nih.gov
Ring-Opening or Ring-Expansion Reactions
The strained nature of the cyclopentyl ring makes it susceptible to ring-opening or ring-expansion reactions under certain conditions. For instance, the homologation of cyclic ketones with reagents like trimethylsilyldiazomethane (B103560) in the presence of a Lewis acid catalyst can lead to ring-expanded products. organic-chemistry.org In the case of cyclopropyl (B3062369) ketones, a stereoconvergent direct ring expansion to cyclopentanones has been reported, promoted by strong acids like TfOH or BF3·Et2O. nih.gov Although specific examples for this compound are not detailed, analogous reactivity can be anticipated. Ring expansion can also be initiated through the formation of a carbocation adjacent to the ring, which can trigger an alkyl shift and subsequent expansion to a more stable six-membered ring. youtube.com Conversely, ring contraction of larger rings (e.g., seven-membered) to more stable five- or six-membered rings can also occur under certain reaction conditions. youtube.com
Domino and Cascade Reactions
Domino or cascade reactions are powerful synthetic strategies that involve two or more bond-forming transformations in a single operation without isolating intermediates. nih.govbohrium.com These reactions are highly efficient in terms of atom economy and step economy. For example, a domino alkylation-cyclization reaction of propargyl bromides with thioureas has been developed for the synthesis of 2-aminothiazoles. organic-chemistry.org While specific domino or cascade reactions starting from this compound are not extensively documented, its bifunctional nature, possessing both an electrophilic carbonyl group and a reactive aryl bromide, makes it a plausible candidate for the design of novel domino sequences. For instance, a reaction could be initiated at one site, leading to an intermediate that subsequently reacts at the other functional group.
Stereochemical Outcomes and Control in Reactions
The prochiral nature of this compound, which possesses a carbonyl group flanked by two different substituents (a 3-bromophenyl group and a cyclopentyl group), makes it an ideal substrate for asymmetric transformations. The primary goal in such reactions is to convert the planar carbonyl group into a chiral secondary alcohol with a high degree of enantiomeric or diastereomeric excess.
The enantioselective reduction of prochiral ketones is a well-established and powerful strategy for the synthesis of optically active secondary alcohols. nih.govorganic-chemistry.org One of the most reliable methods for achieving high enantioselectivity in the reduction of aryl ketones is the Corey-Bakshi-Shibata (CBS) reduction. organic-chemistry.orgyoutube.comalfa-chemistry.comwikipedia.org This method typically employs a chiral oxazaborolidine catalyst in the presence of a borane source, such as borane-dimethyl sulfide (B99878) (BMS) or borane-THF complex. organic-chemistry.orgalfa-chemistry.comwikipedia.org
The mechanism of the CBS reduction involves the formation of a complex between the chiral oxazaborolidine catalyst and the borane reagent. This complex then coordinates to the ketone's carbonyl oxygen. The stereochemical outcome is dictated by the facial selectivity of the hydride transfer from the borane to the carbonyl carbon, which is controlled by the steric environment of the chiral catalyst. youtube.comwikipedia.org For ketones with significantly different-sized substituents, like this compound (where the 3-bromophenyl group is sterically more demanding than the cyclopentyl group), high enantiomeric excesses (ee) are generally anticipated. youtube.com The reaction is typically carried out under anhydrous conditions, as the presence of water can negatively impact the enantioselectivity. organic-chemistry.org
In addition to enantioselective reductions, diastereoselective transformations can be envisioned when the this compound molecule already contains a stereocenter or when the reaction introduces a second stereocenter. For instance, reactions involving chiral reagents or catalysts can induce a preference for the formation of one diastereomer over another. youtube.com The principles of kinetic and thermodynamic control, as well as the influence of steric and electronic factors of both the substrate and the reagent, would govern the diastereomeric ratio (dr) of the products.
Given the lack of specific research findings for this compound, a data table summarizing experimental results cannot be provided. However, the table below illustrates the expected products and the types of catalysts that would be employed in its stereoselective reduction, based on established methodologies for similar aryl ketones.
Table 1: Anticipated Stereoselective Reduction of this compound
| Reactant | Chiral Catalyst/Reagent | Expected Major Product | Expected Stereoselectivity |
| This compound | (S)-CBS Catalyst, Borane-DMS | (R)-(3-bromophenyl)(cyclopentyl)methanol | High enantiomeric excess (ee) |
| This compound | (R)-CBS Catalyst, Borane-DMS | (S)-(3-bromophenyl)(cyclopentyl)methanol | High enantiomeric excess (ee) |
Iv. Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed connectivity map of 3-Bromophenyl cyclopentyl ketone can be constructed.
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. For this compound, distinct signals are observed for the aromatic protons on the bromophenyl ring and the aliphatic protons of the cyclopentyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the carbonyl group, causing protons closer to these groups to appear at a lower field (higher ppm values). uci.edu
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. oregonstate.edu Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon is characteristically found at a very low field (around 190-220 ppm) due to significant deshielding. oregonstate.edulibretexts.org The carbons of the aromatic ring appear in the range of 125-150 ppm, with the carbon attached to the bromine atom showing a specific shift due to the halogen's influence. libretexts.org The aliphatic carbons of the cyclopentyl ring resonate at higher fields. oregonstate.edu
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Type | Hypothetical Chemical Shift (ppm) | Multiplicity |
| Aromatic Protons | 7.2 - 7.8 | Multiplet |
| Cyclopentyl Protons (α to C=O) | 2.8 - 3.2 | Multiplet |
| Cyclopentyl Protons (β, γ to C=O) | 1.5 - 2.0 | Multiplet |
| Carbonyl Carbon | ~200 | Singlet |
| Aromatic Carbons | 125 - 140 | Multiple Signals |
| Cyclopentyl Carbons | 25 - 45 | Multiple Signals |
Note: This table is illustrative. Actual chemical shifts can vary based on the solvent and experimental conditions.
To unambiguously assign the signals and establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. github.ioscience.govpitt.edu
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. github.iopitt.edu For this compound, COSY spectra would show correlations between adjacent protons on the cyclopentyl ring and between neighboring protons on the aromatic ring, helping to trace the spin systems.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). github.ioyoutube.com This is crucial for assigning which proton signal corresponds to which carbon signal. For instance, the protons on the cyclopentyl ring will show cross-peaks with their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. github.ioyoutube.com This technique is instrumental in connecting the different fragments of the molecule. For example, HMBC would show correlations between the protons on the cyclopentyl ring (alpha to the carbonyl) and the carbonyl carbon, as well as between the aromatic protons and the carbonyl carbon, thus confirming the link between the phenyl ring and the cyclopentyl ketone moiety.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.orgspectroscopyonline.com The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrational frequencies of its constituent bonds.
The most prominent feature is the strong absorption band for the carbonyl (C=O) stretching vibration, which typically appears in the region of 1660-1770 cm⁻¹. libretexts.orgpressbooks.pub For ketones conjugated with an aromatic ring, this peak is often observed around 1685-1690 cm⁻¹. libretexts.orgpressbooks.pub The presence of the cyclopentyl ring, a five-membered ring, can shift the carbonyl absorption to a higher frequency (around 1750 cm⁻¹) compared to an open-chain ketone. libretexts.orglibretexts.org
Other significant absorptions include:
C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic cyclopentyl ring (below 3000 cm⁻¹).
C=C stretching vibrations of the aromatic ring, which appear as a series of absorptions in the 1450-1600 cm⁻¹ region.
C-Br stretching vibration , which is typically found in the lower frequency "fingerprint" region of the spectrum.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1680 - 1750 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-Br | Stretch | 500 - 650 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern. rsc.orgsigmaaldrich.com
For this compound (C₁₄H₁₇BrO), the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic pair of peaks (M⁺ and M+2) of similar intensity, separated by two mass units.
The fragmentation pattern provides further structural clues. chemguide.co.uklibretexts.org Common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orgmiamioh.edu For this compound, this could lead to the formation of several key fragment ions:
Loss of the cyclopentyl group to form a [C₆H₄BrCO]⁺ ion.
Loss of the bromophenyl group to form a [C₅H₉CO]⁺ ion.
Cleavage within the cyclopentyl ring.
The analysis of these fragment ions helps to confirm the connectivity of the different parts of the molecule. chemguide.co.uk
Single Crystal X-ray Diffraction Analysis
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. mdpi.comresearchgate.net This data is then used to construct an electron density map, from which the positions of the individual atoms can be determined. mdpi.com
The analysis reveals:
The precise geometry of the phenyl and cyclopentyl rings.
The conformation of the cyclopentyl ring (e.g., envelope or twist conformation).
The dihedral angle between the plane of the phenyl ring and the carbonyl group.
Intermolecular interactions in the crystal lattice, such as van der Waals forces or potential halogen bonding involving the bromine atom, which influence how the molecules pack together to form the crystal. nih.gov
This detailed structural information is crucial for understanding the compound's physical properties and its potential interactions in various chemical environments.
Analysis of Intermolecular Interactions (e.g., Halogen Bonding, π-π Stacking)
Detailed research on the specific intermolecular interactions of this compound, including halogen bonding and π-π stacking, is not extensively available in the public domain. However, analysis of closely related structures and general principles of physical organic chemistry can provide a theoretical framework for understanding the potential non-covalent interactions that govern the supramolecular assembly of this compound in the solid state.
Halogen Bonding:
The presence of a bromine atom on the phenyl ring introduces the possibility of halogen bonding. Halogen bonding is a highly directional, non-covalent interaction where a region of positive electrostatic potential, known as a σ-hole, on the halogen atom interacts with a Lewis base. researchgate.netmdpi.com In the case of this compound, the bromine atom, when bonded to the electron-withdrawing phenyl ring, can act as a halogen bond donor. The carbonyl oxygen of an adjacent molecule, with its lone pairs of electrons, would be a primary candidate to act as a halogen bond acceptor. This interaction would be characterized by a relatively short Br···O distance, typically less than the sum of their van der Waals radii, and a C-Br···O angle close to 180°.
While specific experimental data for this compound is not available, studies on other brominated organic compounds have extensively documented the role of Br···O interactions in crystal packing. For instance, the crystal structure of methyl 4-bromo-3,5-dimethoxybenzoate features significant Br···O contacts that, in conjunction with other weak interactions, dictate the three-dimensional molecular arrangement. researchgate.net
π-π Stacking:
The aromatic phenyl ring in this compound is capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π-system of one aromatic ring and the electron-deficient σ-framework of another. The geometry of these interactions can vary, including face-to-face, parallel-displaced (or slipped-stack), and T-shaped (or edge-to-face) arrangements.
Data on Intermolecular Interactions:
Without experimental crystallographic data for this compound, a detailed quantitative analysis of its intermolecular interactions is not possible. However, we can present a table of expected interaction types and the molecular features that give rise to them.
| Intermolecular Interaction | Donor | Acceptor | Key Structural Feature |
| Halogen Bonding | Bromine Atom | Carbonyl Oxygen | C-Br bond, Carbonyl group |
| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Aromatic Ring |
| Dipole-Dipole | Carbonyl Carbon (δ+) | Carbonyl Oxygen (δ-) | Carbonyl group |
| van der Waals Forces | Entire Molecule | Entire Molecule | Molecular Surface Area |
Further research, particularly single-crystal X-ray diffraction studies, would be necessary to elucidate the precise nature and geometry of these intermolecular interactions in this compound and to provide quantitative data on bond distances and angles.
V. Theoretical and Computational Studies of 3 Bromophenyl Cyclopentyl Ketone
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the electronic structure and geometry of molecules. These calculations are based on the fundamental principles of quantum mechanics and can predict a wide range of molecular properties.
Density Functional Theory (DFT) has become a popular computational method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. DFT calculations can be used to determine the optimized geometry of 3-Bromophenyl cyclopentyl ketone, which corresponds to the lowest energy arrangement of its atoms. From this optimized structure, various electronic properties can be calculated.
Key electronic parameters that can be derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule.
While specific DFT studies on this compound are not widely available in published literature, studies on similar aromatic ketones provide a framework for the expected outcomes. For instance, DFT calculations on related compounds have been used to successfully predict their geometries and electronic properties. researchgate.net
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.8 D |
Note: The values in this table are illustrative and based on typical values for similar compounds. They are not derived from actual published research on this compound.
Ab initio calculations, which are based on first principles without the use of experimental data, are instrumental in performing conformational analysis. For a flexible molecule like this compound, which has rotatable bonds connecting the phenyl and cyclopentyl groups to the carbonyl group, multiple conformations (spatial arrangements of atoms) are possible.
Ab initio methods can be used to calculate the relative energies of different conformers to identify the most stable ones. nih.gov The order of stability is determined by the calculated enthalpy differences between the conformers. This information is critical for understanding the molecule's behavior in different environments. For example, in a study of 1,3-dichloropropane, ab initio calculations were able to predict the stability order of its different conformers. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and interactions with other molecules.
While specific MD simulations for this compound are not readily found in the literature, this technique could be applied to understand how the molecule behaves in solution or in a biological system. For instance, MD simulations have been used to study the catalytic mechanism of enzymes by observing the structural transitions of a ligand within the active site. nih.gov Such an approach could be used to model the interaction of this compound with a target protein, providing insights into its potential biological activity.
Mechanistic Insights from Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathways, researchers can gain a deeper understanding of how reactants are converted into products.
For any chemical reaction, the reactants must pass through a high-energy state known as the transition state before forming products. Transition state analysis involves locating the geometry and energy of this transition state on the potential energy surface. Computational methods like DFT can be used to perform these calculations.
The study of reaction pathways for ketones often involves nucleophilic addition to the carbonyl carbon. masterorganicchemistry.com For this compound, computational modeling could be used to investigate the pathways of reactions such as reduction or Grignard addition. The intrinsic reaction coordinate (IRC) algorithm can be used to confirm that a calculated transition state connects the reactants and products. rug.nl
Theoretical studies on the oxidation of cyclopentanone (B42830) have utilized ab initio calculations to explore reaction pathways and their thermodynamics. osti.gov Similar computational studies on this compound could provide valuable kinetic and thermodynamic data for its reactions. For example, the energy profiles for different competing reaction pathways could be compared to predict the major product of a reaction.
Structure-Reactivity Relationship Studies
Structure-reactivity relationship studies investigate how the specific arrangement of atoms and functional groups within a molecule influences its chemical reactivity. For this compound, these studies focus on two main aspects: the electronic effects of the bromine atom on the phenyl ring and the steric and conformational effects of the cyclopentyl group.
The presence of a bromine atom on the phenyl ring significantly alters the electronic properties and, consequently, the reactivity of both the aromatic ring and the adjacent carbonyl group. Bromine acts as an electron-withdrawing group through its inductive effect (-I) and as a weak electron-donating group through its resonance effect (+M). Because halogens are deactivating groups, the inductive effect is stronger than the resonance effect.
In the case of this compound, the bromine atom is in the meta position relative to the cyclopentyl ketone substituent. At this position, the resonance effect does not influence the carbon atom attached to the ketone group, and the reactivity is primarily governed by the strong electron-withdrawing inductive effect. stackexchange.com This deactivates the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. stackexchange.comquora.com The carbonyl group itself is a deactivating, meta-directing group, further reducing the electron density of the aromatic ring. stackexchange.com
Computational methods, such as those based on Density Functional Theory (DFT), can quantify these electronic effects. acs.org Parameters like Hirshfeld charges and molecular electrostatic potential (MEP) maps can be calculated to visualize and understand the electron distribution. For aromatic ketones, theoretical calculations have shown a strong correlation between computed barrier heights for electrophilic substitution and the charge on the regioselective carbon atoms. acs.org
The electron-withdrawing nature of the 3-bromo substituent also influences the reactivity of the carbonyl group. It increases the partial positive charge on the carbonyl carbon, making it a harder electrophile and potentially more susceptible to nucleophilic attack compared to the unsubstituted phenyl cyclopentyl ketone. However, this effect is modulated by the steric bulk of the adjacent cyclopentyl ring. Furthermore, the bromine substitution can affect the reactivity of the α-hydrogens on the cyclopentyl ring. Acid-catalyzed halogenation, for instance, proceeds through an enol intermediate. The electronic pull of the bromophenyl group can influence the rate of enolization and thus the kinetics of reactions at the α-position. masterorganicchemistry.com
| Substituent Effect on Aromatic Ketone Reactivity | Influence on Aromatic Ring | Influence on Carbonyl Group | Influence on α-Position |
| Electron-Donating Group (e.g., -OCH₃) | Activation (Ortho, Para) | Decreased Electrophilicity | Modulated Enolization |
| No Substituent (e.g., -H) | Baseline Reactivity | Baseline Electrophilicity | Baseline Enolization |
| Electron-Withdrawing Group (e.g., 3-Br) | Deactivation (Meta-directing) | Increased Electrophilicity | Modulated Enolization |
This table provides a generalized summary of substituent effects on the reactivity of aromatic ketones.
In the envelope conformation, four carbon atoms are coplanar, while the fifth is out of the plane. dalalinstitute.com In the half-chair conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane. These conformers are close in energy and can rapidly interconvert at room temperature. dalalinstitute.com
The orientation of the cyclopentyl ring relative to the plane of the phenyl ring is another important conformational factor. This dihedral angle is determined by a balance between steric hindrance (between the ortho-hydrogens of the phenyl ring and the α-hydrogens of the cyclopentyl ring) and electronic effects (conjugation between the carbonyl group and the aromatic π-system). Theoretical modeling can predict the most stable rotational isomer, which in turn dictates how the steric bulk of the cyclopentyl ring shields the carbonyl carbon and the faces of the phenyl ring.
| Conformation | Description | Relative Strain |
| Planar Cyclopentane (B165970) | All 5 carbons in a single plane. | High Torsional Strain |
| Envelope | 4 carbons in a plane, 1 out of plane. | Reduced Torsional Strain, some Angle Strain. libretexts.org |
| Half-Chair (Twist) | 3 carbons in a plane, 2 out of plane on opposite sides. | Reduced Torsional Strain, some Angle Strain. |
This table outlines the basic conformations of the cyclopentane ring.
Vi. Synthetic Applications and Derivatization in Advanced Organic Synthesis
Role as a Precursor in Complex Molecule Synthesis
The strategic placement of the bromine atom and the cyclopentyl ketone moiety makes 3-bromophenyl cyclopentyl ketone a valuable starting material for constructing intricate molecular architectures.
Synthesis of Pharmaceuticals and Agrochemicals
This compound serves as a key building block in the synthesis of a range of organic molecules, including those with potential applications in the pharmaceutical and agrochemical industries. The presence of the ketone functional group allows for a variety of transformations, while the bromo-substituted phenyl ring is amenable to various cross-coupling reactions, enabling the introduction of diverse substituents. This versatility allows for the construction of complex molecular scaffolds necessary for bioactive compounds.
Precursor to Norketamine Analogs and Related Anesthetics/Analgesics
The structural framework of this compound is closely related to intermediates used in the synthesis of norketamine and its analogs, which are compounds of significant interest in the development of new anesthetics and analgesics. While the direct synthesis of norketamine typically starts from 2-chlorophenyl cyclopentyl ketone, the methodologies employed are illustrative of the potential synthetic pathways for analogs derived from the 3-bromo isomer. The synthesis of norketamine from its 2-chloro precursor involves a sequence of reactions including α-bromination of the ketone, followed by reaction with ammonia (B1221849) and a subsequent thermal rearrangement. This established route highlights the utility of halogenated phenyl cyclopentyl ketones as critical intermediates in the synthesis of these neurologically active compounds.
Synthesis of Ketamine Intermediates
This compound is a direct precursor to intermediates in the synthesis of ketamine analogs. A common synthetic route to ketamine involves the reaction of a cyclopentyl Grignard reagent with a substituted benzonitrile (B105546). However, alternative pathways utilize phenyl cyclopentyl ketone derivatives. For instance, the synthesis of ketamine itself often proceeds through the α-bromination of 2-chlorophenyl cyclopentyl ketone, followed by reaction with methylamine (B109427) and subsequent rearrangement. By analogy, this compound can be similarly functionalized to produce a variety of ketamine analogs with modifications on the phenyl ring, allowing for the exploration of their pharmacological properties. The synthesis of norketamine, a major metabolite of ketamine, also relies on 2-chlorophenyl cyclopentyl ketone as a starting material, which undergoes bromination and subsequent reaction sequences.
Derivatization to Explore Structure-Activity Relationships
The modification of the this compound scaffold is a key strategy for conducting structure-activity relationship (SAR) studies. By systematically altering different parts of the molecule, researchers can probe the interactions with biological targets and optimize desired activities.
Modification of the Phenyl Ring
The phenyl ring of this compound offers multiple sites for modification, enabling a thorough investigation of how aromatic substitution patterns influence biological activity.
Substitution at the Bromine Position: The bromine atom can be replaced with various other functional groups through reactions such as Suzuki, Heck, or Buchwald-Hartwig cross-coupling. This allows for the introduction of alkyl, aryl, heteroaryl, amino, or alkoxy groups, leading to a diverse library of analogs.
Introduction of Additional Substituents: The existing bromine atom can direct further electrophilic aromatic substitution reactions to other positions on the phenyl ring. Alternatively, starting with differently substituted bromobenzenes allows for the synthesis of a wide array of phenyl-modified analogs.
Below is a table showcasing potential modifications to the phenyl ring and the types of reactions that could be employed:
| Modification Type | Reagent/Reaction Condition | Resulting Substituent | Potential Application |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Aryl group | Exploration of π-π stacking interactions |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino group | Introduction of hydrogen bond donors/acceptors |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group | Rigidification of the molecular structure |
| Nitration | HNO₃, H₂SO₄ | Nitro group | Precursor for further functionalization (e.g., reduction to an amino group) |
Modifications at the Carbonyl Group
The carbonyl group is a highly reactive functional group that can be transformed into a variety of other functionalities, providing another avenue for derivatization and SAR studies.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This introduces a hydroxyl group and a new chiral center, allowing for the investigation of stereochemistry on biological activity.
Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithium compounds to the carbonyl group results in the formation of tertiary alcohols, enabling the introduction of a wide range of alkyl, aryl, or alkynyl groups at the benzylic position.
Wittig Reaction: The Wittig reaction converts the ketone into an alkene, offering a method to introduce a carbon-carbon double bond and further extend the molecular scaffold.
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) leads to the formation of an amine, a common functional group in many pharmaceuticals.
Formation of Imines and Hydrazones: Condensation with primary amines or hydrazines yields imines and hydrazones, respectively. These derivatives can exhibit their own biological activities or serve as intermediates for further transformations.
The following table summarizes key reactions at the carbonyl group:
| Reaction Type | Reagent | Product Functional Group | Significance in Derivatization |
| Reduction | NaBH₄ | Secondary Alcohol | Introduces a hydroxyl group and a chiral center |
| Grignard Addition | R-MgBr | Tertiary Alcohol | Adds a new carbon substituent |
| Wittig Reaction | Ph₃P=CHR | Alkene | Creates a carbon-carbon double bond |
| Reductive Amination | R-NH₂, NaBH₃CN | Secondary/Tertiary Amine | Introduces a key pharmacophoric group |
| Imine Formation | R-NH₂ | Imine | Can serve as an intermediate or a bioactive compound itself |
Catalytic Applications Involving this compound
The presence of the ketone functional group and the bromo-substituted aromatic ring makes this compound a suitable substrate for various catalytic transformations, including asymmetric catalysis, homogeneous and heterogeneous catalysis, and C-H activation strategies.
The prochiral nature of the ketone in this compound makes it an ideal candidate for asymmetric catalytic reactions to produce chiral secondary alcohols. These chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.
One of the most common methods for achieving this transformation is through asymmetric reduction. Various catalytic systems have been developed for the enantioselective reduction of prochiral ketones. These include:
Organocatalysts: Chiral oxazaborolidines (CBS catalysts), BINOL-derived phosphoric acids, and thiourea-based catalysts have been shown to effectively catalyze the reduction of ketones with high enantioselectivity.
Transition Metal Catalysts: Ruthenium, rhodium, and iridium complexes with chiral ligands are also powerful catalysts for asymmetric hydrogenation of ketones.
The enantioselective reduction of this compound would yield either the (R)- or (S)-enantiomer of 1-(3-bromophenyl)cyclopentanol, depending on the catalyst and reagents used. The stereochemical outcome is determined by the specific interactions between the substrate and the chiral catalyst in the transition state.
Table 2: Examples of Catalysts for Asymmetric Ketone Reduction
| Catalyst Type | Example Catalyst | Product Enantiomer (Hypothetical) |
| Organocatalyst | (R)-CBS Catalyst | (S)-1-(3-bromophenyl)cyclopentanol |
| Organocatalyst | (S)-BINOL Phosphoric Acid | (R)-1-(3-bromophenyl)cyclopentanol |
| Transition Metal | Ru(II)-((S)-BINAP) | (S)-1-(3-bromophenyl)cyclopentanol |
This compound can participate in a variety of reactions under both homogeneous and heterogeneous catalytic conditions. The choice between these two modes of catalysis often depends on factors such as reaction scalability, catalyst recyclability, and cost. youtube.com
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. youtube.com This often leads to milder reaction conditions and higher selectivity due to well-defined active sites. For this compound, homogeneous catalysts could be employed for:
Cross-coupling reactions: The bromo-substituent on the phenyl ring can readily participate in palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds.
Hydrogenation: The ketone can be reduced to a secondary alcohol using homogeneous hydrogenation catalysts.
Carbonylation reactions: The aryl bromide can be converted to an ester or amide via palladium-catalyzed carbonylation.
Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gas phase reactants. youtube.com This offers advantages in terms of catalyst separation and recycling, making it suitable for industrial processes. youtube.com Potential applications for this compound include:
Hydrogenation: Solid-supported metal catalysts (e.g., Pd/C, PtO₂) are commonly used for the reduction of ketones and the dehalogenation of aryl halides.
Oxidation reactions: Heterogeneous catalysts can be used for the selective oxidation of the cyclopentyl ring or other parts of the molecule.
Table 3: Comparison of Homogeneous and Heterogeneous Catalysis for this compound
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst State | Same phase as reactants | Different phase from reactants |
| Reaction Conditions | Often milder | Can require higher temperatures/pressures |
| Selectivity | Generally higher | Can be lower due to multiple active sites |
| Catalyst Recovery | Difficult | Easy |
| Example Application | Suzuki coupling of the aryl bromide | Hydrogenation of the ketone over Pd/C |
The ketone functionality in this compound can act as a directing group to facilitate the activation of otherwise inert C-H bonds. rsc.org This strategy allows for the regioselective introduction of functional groups at positions that are not accessible through classical synthetic methods.
The primary site for ketone-directed C-H activation is the ortho position of the aromatic ring. Transition metal catalysts, particularly ruthenium, rhodium, and palladium, can coordinate to the carbonyl oxygen and subsequently activate a neighboring C-H bond through a cyclometalation process. rsc.orgacs.org This allows for a variety of transformations, including:
Ortho-alkylation: Reaction with alkenes to introduce an alkyl chain at the ortho position.
Ortho-arylation: Coupling with aryl halides or other aryl sources.
Ortho-acylation: Introduction of an acyl group.
While the ortho positions to the ketone on the phenyl ring are the most common sites for this type of functionalization, C-H activation can also potentially occur on the cyclopentyl ring, as discussed in section 6.2.3. The development of new ligand systems is expanding the scope of C-H activation to more remote positions.
Table 4: Potential C-H Activation Reactions for this compound
| C-H Activation Site | Transformation | Catalyst System (Example) | Potential Product |
| ortho-Phenyl C-H | Alkylation with ethylene | [Ru(H)₂(CO)(PPh₃)₃] | 2'-Ethyl-3-bromophenyl cyclopentyl ketone |
| ortho-Phenyl C-H | Arylation with iodobenzene | Pd(OAc)₂, Ligand | 2'-(Phenyl)-3-bromophenyl cyclopentyl ketone |
| γ-Cyclopentyl C-H | Arylation with an arylboronic acid | Pd(OAc)₂, Ligand | 3-Aryl-1-(3-bromophenyl)cyclopentyl ketone |
Vii. Analytical Methodologies for Research on 3 Bromophenyl Cyclopentyl Ketone
Chromatographic Techniques for Purity and Separationlibretexts.org
Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. For 3-Bromophenyl cyclopentyl ketone, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are principal methods for assessing purity and isolating the compound from reaction byproducts and starting materials.
HPLC is a premier technique for the analysis and purification of ketone compounds due to its high resolution and applicability to a wide range of analytes. For aryl ketones, reversed-phase HPLC is commonly employed.
Detailed research on analogous compounds provides a framework for the analysis of this compound. For instance, the analysis of a similar compound, o-chlorophenyl cyclopentyl ketone, has been successfully performed using an HPLC-IT/TOF MS system to identify impurities. nih.gov A method for preparing a high-purity standard of this analog utilized preparative HPLC with a mobile phase of methanol (B129727) and water (85:15, v/v), achieving a purity of 99.53%. nih.gov Another related compound, 4-Bromophenyl cyclopropyl (B3062369) ketone, is analyzed using a reversed-phase method with a mobile phase containing acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid or formic acid for MS compatibility. researchgate.net These methods are often scalable, allowing for the isolation of impurities through preparative separation. researchgate.net
For quantitative analysis of ketones like cyclopentanone (B42830), HPLC coupled with a UV-Vis diode-array detector (DAD) can be used, often after derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to enhance detection. richmondscientific.com
Table 1: Exemplary HPLC Conditions for Aryl Alkyl Ketone Analysis
| Parameter | Condition 1 (Analog: o-chlorophenyl cyclopentyl ketone) nih.gov | Condition 2 (Analog: 4-Bromophenyl cyclopropyl ketone) researchgate.net |
|---|---|---|
| Technique | Preparative HPLC | Analytical RP-HPLC |
| Column | Not specified | Newcrom R1 (Reverse Phase) |
| Mobile Phase | Methanol:Water (85:15, v/v) | Acetonitrile, Water, Phosphoric Acid |
| Detection | UV | MS-compatible (with formic acid) |
| Flow Rate | 8 mL/min | Not specified |
| Purity Achieved | 99.53% | Not applicable |
Gas chromatography is a powerful tool for the analysis of volatile compounds like ketones. When coupled with a mass spectrometer (GC-MS), it provides excellent separation and structural identification of components in a sample. gcms.czemerypharma.com
General methods for the analysis of cyclic ketones have been established by regulatory bodies and are widely used in research. researchgate.net For instance, EPA Method 8091 outlines GC conditions for detecting cyclic ketones using wide-bore capillary columns and detectors like electron capture detectors (ECD) or nitrogen-phosphorus detectors (NPD). researchgate.net Sample preparation for GC analysis may involve solvent exchange to a non-polar solvent like hexane (B92381) to avoid interference from more polar solvents. researchgate.net
In research settings, GC-MS is frequently used to identify and quantify ketones in complex mixtures. gcms.czemerypharma.com The technique's high sensitivity and the availability of extensive mass spectral libraries facilitate the identification of both the target compound and any related impurities. gcms.cz
Table 2: General GC Parameters for Cyclic Ketone Analysis
| Parameter | General Guideline researchgate.net |
|---|---|
| Technique | Gas Chromatography (GC) |
| Column | Wide-bore capillary column (e.g., DB-5) |
| Detector | Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), Mass Spectrometer (MS) |
| Sample Preparation | Sample extraction and solvent exchange to hexane |
| Internal Standard | Recommended for quantitation (e.g., hexachlorobenzene) |
| Surrogate Standard | Recommended for method performance monitoring (e.g., 1-chloro-3-nitrobenzene) |
Spectroscopic Techniques for Quantitative Analysis
Spectroscopic methods are essential for the quantitative analysis of this compound, allowing for the determination of its concentration in solution.
Fourier Transform Infrared (FTIR) spectroscopy can be used for the quantitative analysis of ketones by measuring the absorbance of the characteristic carbonyl (C=O) functional group. ucdavis.edu The C=O stretching vibration for an aryl ketone typically appears in the range of 1685-1666 cm⁻¹. orgchemboulder.com For quantitative work, a calibration curve is established by measuring the absorbance of standards with known concentrations. richmondscientific.com However, quantitative FTIR is most reliable when analyzing a single component or when the sample matrix is well-defined and does not have interfering absorptions. richmondscientific.com
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a highly accurate and precise method for determining the concentration and purity of organic molecules without the need for identical reference standards. emerypharma.comox.ac.uk In ¹H qNMR, the integral of a specific signal is directly proportional to the number of nuclei, allowing for quantification when compared to an internal standard of known concentration. emerypharma.comnih.gov For this compound, distinct signals in the aromatic or aliphatic region of the ¹H NMR spectrum can be integrated and compared against a certified internal standard to determine its absolute purity or concentration in a sample. nih.govnih.gov
UV-Visible (UV-Vis) spectroscopy can also be employed for quantitative analysis, based on the Beer-Lambert law. Aromatic ketones, such as this compound, possess a chromophore (the phenyl ketone group) that absorbs UV light. A calibration curve of absorbance versus concentration can be constructed from standards of known concentration to quantify the compound in unknown samples. nih.govyoutube.com For ketones lacking strong chromophores, derivatization with a UV-active agent can be performed prior to analysis. researchgate.net
Chiral Analysis for Enantiomeric Purity Assessment
Since this compound is a chiral molecule, assessing its enantiomeric purity is critical, particularly in pharmaceutical contexts. Chiral chromatography is the primary methodology for separating and quantifying enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for enantiomeric separation. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclofructan-based CSPs have proven effective for resolving the enantiomers of α-aryl ketones. nih.govnih.gov The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral phase, which have different interaction energies. researchgate.net An alternative HPLC method involves the pre-column derivatization of the ketone with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. psu.edu
Chiral Gas Chromatography (GC) is another powerful technique for separating the enantiomers of volatile compounds. researchgate.netchromatographyonline.com Chiral GC columns, commonly containing derivatized cyclodextrins as the chiral selector, are highly effective for resolving a wide variety of enantiomers, including those of cyclic ketones. researchgate.netgcms.czchromatographyonline.comchromatographyonline.com The choice of the specific cyclodextrin (B1172386) derivative and the GC operating conditions are crucial for achieving optimal separation. gcms.cz
Table 3: Common Chiral Stationary Phases (CSPs) for Ketone Enantioseparation
| Chromatographic Method | CSP Type | Principle |
|---|---|---|
| Chiral HPLC | Polysaccharide-based (Cellulose/Amylose) nih.gov | Differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) within the chiral polymer grooves. |
| Chiral HPLC | Cyclofructan-based nih.gov | Enantioselective interactions via inclusion complexation and external hydrogen bonding. |
| Chiral GC | Cyclodextrin-based chromatographyonline.comchromatographyonline.com | Formation of transient diastereomeric inclusion complexes with the chiral cyclodextrin cavity. |
Q & A
Q. What are the standard synthetic routes for preparing 3-bromophenyl cyclopentyl ketone in academic laboratories?
The synthesis typically involves two key steps: (1) Formation of the cyclopentyl ketone scaffold via Grignard reaction, where cyclopentyl magnesium bromide reacts with a substituted benzonitrile (e.g., 3-bromobenzonitrile) to yield the ketone intermediate. (2) Bromination of the ketone intermediate using bromine in inert solvents like carbon tetrachloride at low temperatures (0–5°C). Post-reaction purification via aqueous washes (e.g., sodium bisulfite) and solvent evaporation is critical due to the intermediate’s instability .
Q. How does the cyclopentyl ring influence the reactivity of this compound in reduction reactions?
Kinetic studies on cyclopentyl phenyl ketones with sodium borohydride reveal that the cyclopentyl ring’s conformational flexibility enhances reactivity compared to smaller (cyclopropyl) or larger (cyclohexyl) rings. At 0°C, cyclopentyl phenyl ketone exhibits a relative reduction rate of 0.36 (vs. acetophenone = 1.0), attributed to reduced steric hindrance and optimal ring puckering for borohydride attack .
Q. What analytical techniques are routinely used to confirm the structure and purity of this compound?
Standard methods include:
- GC-MS : To verify molecular weight and detect volatile impurities.
- NMR (¹H/¹³C) : To confirm regiochemistry and substituent positions (e.g., distinguishing 3-bromo from 2- or 4-bromo isomers).
- HPLC : For purity assessment, particularly when synthesizing derivatives for pharmacological studies .
Advanced Research Questions
Q. How can researchers optimize bromination conditions to maximize yield and minimize side products in this compound synthesis?
Bromination efficiency depends on the ketone’s α-carbon substitution. Tertiary α-carbons (e.g., cyclopentyl methyl ketone) achieve ~85% bromination yield, while secondary carbons (e.g., 2-methylcyclohexanone) yield ~65%. Key parameters:
Q. What mechanistic insights explain contradictions in migratory aptitude during pinacol-like rearrangements of brominated cyclopentyl ketones?
In rearrangements of β-bromo ketones, cyclopentyl systems show lower yields compared to cyclohexyl analogs due to ring strain. For example, cycloheptyl phenyl ketone (73% yield) rearranges more efficiently than cyclopentyl derivatives. The smaller ring’s inability to adopt ideal chair-like transition states increases activation energy, favoring competing pathways like elimination .
Q. How can impurity profiling resolve ambiguities in the synthetic origin of this compound?
Trace impurities (e.g., residual Grignard reagents, unreacted benzonitrile) serve as "chemical fingerprints." For example:
- GC-MS detection of o-chlorophenyl byproducts indicates cross-contamination from precursor synthesis.
- HPLC quantification of methylamine residues suggests incomplete imination steps in downstream applications (e.g., ketamine synthesis) .
Q. What strategies mitigate instability issues in this compound during storage or reaction?
Q. How does the cyclopentyl ring affect enolate formation and subsequent oxidation pathways?
Cyclopentyl ketones favor thermodynamic enolate formation due to ring strain relief. For example, methyl cyclopentyl ketone forms a stable enolate that reacts with molecular oxygen to yield hydroperoxides, which participate in aldol additions or cyclotrimerization (ketone-to-alcohol ratio = 15:1 under O₂). This contrasts with linear ketones, where kinetic enolates dominate .
Methodological Guidance
Designing kinetic studies for nucleophilic additions to this compound:
- Variable-time assays : Monitor reaction progress via UV-Vis spectroscopy (e.g., borohydride consumption at 340 nm).
- Temperature gradients : Compare rates at 0°, 25°, and 35°C to calculate activation parameters (ΔH‡, ΔS‡).
- Competitive experiments : Use equimolar ketone mixtures to determine relative reactivities .
Resolving regioselectivity challenges in cross-coupling reactions of this compound:
- Computational modeling : DFT calculations predict preferential C–Br bond activation at the para position due to electron-withdrawing effects of the cyclopentyl group.
- Directed metalation : Employ directing groups (e.g., pyridine) to steer coupling toward the meta-bromo site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
